molecular formula C11H6ClNS B11882958 2-Chloronaphtho[2,3-d]thiazole

2-Chloronaphtho[2,3-d]thiazole

Cat. No.: B11882958
M. Wt: 219.69 g/mol
InChI Key: ZWZUSUKRRBOOJD-UHFFFAOYSA-N
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Description

2-Chloronaphtho[2,3-d]thiazole ( 91820-26-7) is a specialized heterocyclic compound with the molecular formula C 11 H 6 ClNS and a molecular weight of 219.69 g/mol . This chemical serves as a valuable synthetic intermediate and pharmacophore in medicinal chemistry, particularly in the development of novel anti-cancer agents . The naphthothiazole core structure is of significant research interest due to its electron-rich, planar geometry, which facilitates interactions with biological targets through π-π stacking and hydrogen bonding . Current research explores the potential of thiazole derivatives as potent inhibitors in oncology studies. Specifically, structurally related compounds have demonstrated promising anti-cancer activity by targeting key pathways such as the epidermal growth factor receptor (EGFR) . For instance, certain thiazole-based molecules have shown strong inhibitory effects against EGFR, with one study reporting a docking score of -6.434 and a MM-GBSA energy of -53.40 kcal/mol . Other investigations highlight the role of hybrid molecules containing thiazole and naphthoquinone scaffolds in inducing apoptosis and generating reactive oxygen species (ROS) in colorectal adenocarcinoma cells, providing a robust basis for further mechanistic studies . The primary value of this compound lies in its utility as a key building block for constructing these complex bioactive molecules aimed at challenging therapeutic targets . This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6ClNS

Molecular Weight

219.69 g/mol

IUPAC Name

2-chlorobenzo[f][1,3]benzothiazole

InChI

InChI=1S/C11H6ClNS/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H

InChI Key

ZWZUSUKRRBOOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(S3)Cl

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of 2 Chloronaphthothiazole Systems

Elucidation of Reaction Mechanisms in Naphthothiazole Synthesis

The formation of the naphthothiazole scaffold, a key step in accessing 2-chloronaphtho[2,3-d]thiazole, can proceed through different mechanistic routes. The specific pathway is often influenced by the choice of starting materials, catalysts, and reaction conditions.

The synthesis of thiazoles, including fused systems like naphthothiazoles, can generally be understood through the lens of either ionic or radical intermediates. The classic Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide, is a prime example where an ionic pathway is predominant. encyclopedia.pubsynarchive.com The mechanism typically begins with a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. encyclopedia.pub This sequence of events proceeds through charged intermediates.

However, alternative synthetic strategies, particularly those developed under modern catalytic conditions, may involve radical intermediates. For instance, some syntheses of benzothiazoles, the benzo-analogs of naphthothiazoles, have been shown to proceed via a radical pathway, especially when using metal catalysts or photocatalysis. encyclopedia.pub Control experiments in some syntheses of 2-substituted benzothiazoles have suggested an ionic pathway when the addition of a radical inhibitor like butylated-hydroxy toluene (B28343) (BHT) had no significant effect on the reaction yield. Conversely, mechanisms involving single-electron transfer (SET) processes, often facilitated by photocatalysts, generate radical ions that can lead to the formation of the thiazole ring. researchgate.net While direct mechanistic studies on this compound are not extensively documented, it is reasonable to infer that its synthesis can be tailored to follow either an ionic or a radical pathway depending on the chosen synthetic route. For instance, a three-component reaction for the synthesis of 2-substituted naphthothiazoles from aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions has been proposed to involve a radical process. nih.gov

Catalysts and reaction conditions play a pivotal role in directing the synthesis of naphthothiazoles towards a specific mechanistic pathway, thereby influencing the yield and purity of the final product.

In syntheses that follow an ionic pathway, such as the Hantzsch synthesis, acid or base catalysis is common. The reaction conditions, such as temperature and solvent polarity, are critical in influencing the cyclization efficiency. For example, the use of a base can facilitate the deprotonation of the thioamide, increasing its nucleophilicity.

In contrast, the emergence of photoredox catalysis has opened up new avenues for thiazole synthesis via radical pathways. Visible-light-induced reactions, often employing a photosensitizer, can initiate the formation of radical intermediates under mild conditions. researchgate.net The choice of catalyst can be crucial; for instance, studies on the synthesis of 2-arylbenzothiazoles have shown that palladium(II) acetate (B1210297) favors an ionic mechanism, whereas iron(III) bromide promotes a radical mechanism, leading to different products. encyclopedia.pub Furthermore, catalyst- and additive-free methods, often relying on the inherent reactivity of the substrates under specific temperature and solvent conditions (e.g., using DMSO as both a solvent and an oxidant), have been developed for the synthesis of naphthothiazoles. nih.gov The development of gold-catalyzed oxidation systems has also provided an efficient and mild route for the one-pot synthesis of 2,4-disubstituted thiazoles at room temperature. mdpi.com

Reactivity of the Thiazole Ring and the Chloro-Substituent

The reactivity of this compound is dominated by the chemistry of the thiazole ring and the highly reactive chloro-substituent at the C-2 position.

The chlorine atom at the C-2 position of the thiazole ring is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone for the functionalization of the this compound scaffold, allowing for the introduction of a wide array of substituents. A particularly important transformation is the introduction of amino groups through reaction with various primary and secondary amines.

These reactions are typically performed by heating this compound with an excess of the desired amine, sometimes in the presence of a base or a catalyst. For example, a series of novel naphtho[2,3-d]thiazole-4,9-diones bearing nitrogen-containing heterocycles at the 2-position were prepared in moderate to good yields by reacting 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines at 100 °C. researchgate.net While this is not starting from the 2-chloro derivative, it demonstrates the feasibility of nucleophilic substitution at this position. Another study details the synthesis of 2-halothiazole derivatives and their subsequent reaction with amines. nih.gov The yields of these substitution reactions can be influenced by the nature of the amine and the reaction conditions.

Below is a table summarizing representative nucleophilic substitution reactions on 2-halo-thiazole and -naphthothiazole systems to introduce amino groups.

SubstrateNucleophile (Amine)Reaction ConditionsProductYield (%)Reference
2-Chlorothiazole derivativeVarious aminesSonogashira cross-coupling followed by nucleophilic substitution2-Aminothiazole (B372263) derivatives48-67 nih.gov
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dioneBenzylamine100 °C, 2 h2-(Benzylamino)naphtho[2,3-d]thiazole-4,9-dione61 researchgate.net
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dioneMorpholine (B109124)100 °C, 2 h2-Morpholinonaphtho[2,3-d]thiazole-4,9-dione50-70 researchgate.net
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dioneThiomorpholine (B91149)100 °C, 2 h2-Thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione60 researchgate.net

The naphthalene (B1677914) ring system of this compound is susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the fused thiazole ring and the chloro-substituent. The thiazole ring, in general, is an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack. However, the naphthalene system is inherently more reactive than benzene (B151609).

Computational tools and mechanistic studies on related heterocyclic systems can provide insights into the likely positions of electrophilic attack. chemrxiv.orgrsc.org For fused heterocyclic systems, the position of substitution is often on the benzo- part of the molecule. Based on the electron density calculations for thiazole, electrophilic substitution is favored at the C-5 position, followed by C-4, while nucleophilic substitution occurs at C-2. rsc.org For the naphtho[2,3-d]thiazole (B11907443) system, the fused thiazole ring would deactivate the naphthalene rings, but the remaining aromatic positions are still available for substitution. A study on the nitration of naphtho[2,3-d]thiazole-4,9-dione (B78148) in fuming nitric acid-sulfuric acid at 50°C resulted in the formation of four mono-nitro compounds, with the 8-nitro derivative being the major product. researchgate.net This suggests that the positions on the naphthalene ring furthest from the deactivating thiazole moiety are more susceptible to electrophilic attack. The chloro-substituent at C-2 would further deactivate the system but is a weak ortho-, para-director, although its effect on the distant naphthalene ring is likely minimal compared to the fused thiazole ring itself.

Reactivity of Hydrazinecarbothioamides in Naphthothiazole Formation (e.g., Eschenmoser Coupling Reaction)

Hydrazinecarbothioamides are versatile reagents in the synthesis of heterocyclic compounds, including naphthothiazoles. Their reaction with suitable electrophiles can lead to the formation of the thiazole ring through various cyclization pathways. One notable transformation is the Eschenmoser coupling reaction, which involves the desulfurization of thioamides. researchgate.net

In the context of naphthothiazole synthesis, hydrazinecarbothioamides have been shown to react with 2,3-dichloro-1,4-naphthoquinone. sorbonne-universite.frresearch-nexus.netresearchgate.net Interestingly, the outcome of the reaction is highly dependent on the substituents on the hydrazinecarbothioamide. While N-unsubstituted and N-substituted 2-phenylhydrazinecarbothioamides react with 2,3-dichloro-1,4-naphthoquinone to yield benzo[f]indazole-4,9-diones via an Eschenmoser coupling mechanism, the reaction of N-substituted 2-tosylhydrazinecarbothioamides with the same quinone affords naphtho[2,3-d]thiazole derivatives. sorbonne-universite.frresearch-nexus.net

The proposed mechanism for the Eschenmoser coupling part of the reaction involves the initial S-alkylation of the hydrazinecarbothioamide with the electrophile, followed by the formation of an episulfide intermediate. sorbonne-universite.fr This intermediate then undergoes desulfurization, often facilitated by a thiophile like triphenylphosphine, to yield the final product. sorbonne-universite.fr In the case of the tosyl-substituted reactants leading to naphthothiazoles, a different mode of cyclization, the thiaheterocyclic N–C–S + C2 pathway, is favored. thieme-connect.de This highlights the subtle electronic and steric factors that govern the reactivity of hydrazinecarbothioamides in the formation of complex heterocyclic systems.

Dehydrogenation Processes in the Context of Naphthothiazole Formation

The synthesis of the aromatic naphthothiazole ring system often involves a final dehydrogenation or aromatization step from a partially saturated precursor. While direct experimental studies on the dehydrogenation to form this compound are not extensively detailed in the available literature, the underlying principles can be understood by examining analogous reactions in the formation of related benzothiazole (B30560) and naphthothiazole structures.

Dehydrogenation is a crucial process that introduces aromaticity, thereby stabilizing the heterocyclic system. This transformation typically involves the removal of two hydrogen atoms from a dihydro-naphthothiazole intermediate. The specific conditions and mechanisms for this step can vary widely depending on the chosen synthetic route and the nature of the precursors.

One common strategy for the formation of the thiazole ring fused to a naphthalene core is the oxidative cyclization of a suitable precursor, such as a naphthylthiourea. In these reactions, an oxidizing agent is employed not only to facilitate the ring closure but also to effect the subsequent dehydrogenation of the initially formed thiazoline (B8809763) intermediate to the stable aromatic thiazole. A variety of oxidizing agents have been utilized in thiazole synthesis, including N-bromosuccinimide (NBS), which can promote both cyclization and subsequent aromatization. mdpi.com

A plausible mechanistic pathway for the formation of a naphthothiazole ring system involves the initial formation of a 4,5-dihydronaphtho[1,2-d]thiazol-2-amine (B1331743) from a starting material like 1-tetralone. google.com The subsequent dehydrogenation of this intermediate would lead to the fully aromatic naphthothiazole. Although this example pertains to the [1,2-d] isomer, the chemical principle of aromatization through dehydrogenation is directly applicable to the [2,3-d] scaffold.

Furthermore, multicomponent reactions have been developed for the synthesis of naphthothiazoles that inherently include an aromatization step. For instance, a metal-free, multicomponent tandem cyclization/aromatization approach has been described for the synthesis of 2-substituted naphthothiazoles from α-tetralones, styrene (B11656) derivatives, an ammonium (B1175870) salt, and elemental sulfur, which also acts as an oxidant to drive the final aromatization. researchgate.net

In the context of thiazolo[5,4-d]thiazole (B1587360) synthesis, the addition of an oxidant like sodium metabisulfite (B1197395) has been shown to be crucial for favoring the dehydrogenation step and significantly increasing the yield of the aromatic product. mdpi.com This highlights the thermodynamic favorability of the aromatic system and the kinetic role of the oxidant in achieving it.

While the direct synthesis of this compound might proceed through various routes, if a pathway involves a dihydro-intermediate, a dehydrogenation step will be essential for the final product formation. The choice of dehydrogenating agent or oxidative conditions would be critical in optimizing the yield and purity of the target compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Naphthothiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules like 2-Chloronaphtho[2,3-d]thiazole. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy would be used to determine the number and environment of the hydrogen atoms in the this compound molecule. The fused aromatic system contains six protons, and their signals would provide key structural information through their chemical shifts, integration, and coupling patterns (multiplicity).

Based on the structure, the following table outlines the expected characteristics of the ¹H NMR spectrum. The exact chemical shifts (δ) would depend on the solvent and experimental conditions but are predicted to be in the aromatic region (typically 7.0-9.0 ppm).

Interactive Data Table: Expected ¹H NMR Signals for this compound

Proton(s)Expected Chemical Shift (ppm)Expected MultiplicityCoupling Constant (J, Hz)Inferred Information
H-4, H-9Downfield (e.g., >8.0 ppm)Singlets or narrow doubletsN/A or smallProtons on the thiazole-fused and terminal benzene (B151609) rings, respectively, often deshielded.
H-5, H-8Mid-aromatic rangeDoublets or Triplets~7-9 HzOrtho- and meta-coupling to adjacent protons on the naphthalene (B1677914) core.
H-6, H-7Mid-aromatic rangeDoublets or Triplets~7-9 HzOrtho- and meta-coupling to adjacent protons on the central benzene ring of the naphthalene core.

Note: The specific assignments would require 2D NMR experiments like COSY.

¹³C NMR spectroscopy is essential for mapping the carbon framework of the molecule. For this compound, which has 11 carbon atoms, a spectrum would ideally show 11 distinct signals, confirming the asymmetry of the molecule. The chemical shift of each carbon provides insight into its electronic environment.

Interactive Data Table: Expected ¹³C NMR Signal Regions for this compound

Carbon Atom(s)Expected Chemical Shift (δ) Range (ppm)Inferred Information
C-2150-170Carbon atom in the thiazole (B1198619) ring bonded to both nitrogen and chlorine, expected to be significantly downfield.
Quaternary Carbons (ring junctions)125-150Carbons at the fusion points of the aromatic rings, lacking directly attached protons.
Aromatic CH Carbons120-135Carbons in the naphthalene system, each bonded to a single hydrogen atom.
Thiazole Ring Carbons (other than C-2)115-145Carbons within the thiazole moiety, influenced by the heteroatoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar and thermally labile compounds. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern would be observed.

Interactive Data Table: Expected ESI-MS Data for this compound

IonExpected m/zRelative IntensityInferred Information
[C₁₁H₆³⁵ClNS+H]⁺220.0~100%Molecular weight confirmation (using ³⁵Cl isotope).
[C₁₁H₆³⁷ClNS+H]⁺222.0~33%Isotopic peak confirming the presence of one chlorine atom.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This technique would be critical for confirming the chemical formula of this compound.

Interactive Data Table: Expected HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)Inferred Information
[C₁₁H₇³⁵ClNS]⁺219.9987Precise mass of the protonated molecule with the ³⁵Cl isotope, confirming the elemental formula.
[C₁₁H₇³⁷ClNS]⁺221.9958Precise mass of the protonated molecule with the ³⁷Cl isotope.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a molecule. FTIR is the modern method for collecting IR spectra, offering higher resolution and sensitivity. For this compound, the IR spectrum would show characteristic absorptions for the aromatic C-H bonds, the C=C and C=N bonds of the fused heterocyclic system, and the C-Cl bond.

Interactive Data Table: Expected IR/FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeInferred Functional Group/Structural Feature
3050-3150C-H stretchingAromatic C-H bonds on the naphthalene ring system.
1500-1620C=C and C=N stretchingAromatic ring and thiazole ring skeletal vibrations.
1000-1300C-H in-plane bendingAromatic C-H bending modes.
650-850C-H out-of-plane bendingSubstitution pattern on the aromatic rings.
600-800C-Cl stretchingCarbon-chlorine bond vibration.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Characterization

Electronic absorption and emission spectroscopy are powerful non-destructive techniques used to probe the electronic transitions within a molecule. Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a compound as a function of wavelength, providing insights into the energy gaps between electronic ground and excited states. This is crucial for understanding the extent of π-conjugation within the aromatic system of this compound.

The UV-Vis spectrum of a molecule like this compound is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the fused naphthalene and thiazole ring system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment. The presence of the chloro substituent and the sulfur and nitrogen heteroatoms in the thiazole ring can influence the energy of the molecular orbitals, potentially leading to shifts in the absorption maxima compared to the parent naphthothiazole scaffold.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This phenomenon is not universal and depends on the molecule's ability to efficiently return to the ground state via radiative decay. Recent studies on related compounds, such as naphtho[2,3-d]thiazole-4,9-diones, have demonstrated that the naphthothiazole framework can serve as a scaffold for fluorescent molecules. mdpi.comnih.gov For instance, the introduction of various substituents at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione (B78148) core has been shown to produce compounds with significant fluorescence, with some derivatives exhibiting emission maxima in the orange-red region of the spectrum in polar solvents. mdpi.comnih.gov

Table 1: Hypothetical Photophysical Data for this compound

ParameterExpected Value/RangeSignificance
UV-Vis Absorption Maximum (λmax) 300 - 400 nmIndicates electronic transitions within the conjugated π-system.
Molar Absorptivity (ε) > 10,000 M-1cm-1Reflects the probability of the electronic transition.
Fluorescence Emission Maximum (λem) Potentially in the violet-blue to green regionCharacterizes the energy of the emitted photons.
Fluorescence Quantum Yield (Φf) Variable (0.01 - 0.5)Measures the efficiency of the fluorescence process.
Stokes Shift 20 - 100 nmIndicates the energy loss between absorption and emission.

Note: The data in this table is hypothetical and serves to illustrate the expected parameters. Actual experimental values would need to be determined through laboratory analysis.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements in a compound. For newly synthesized molecules like this compound, this analysis is a critical step in verifying the empirical formula and assessing the purity of the sample. The most common method for organic compounds is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (such as CO₂, H₂O, N₂, and SO₂) are quantitatively measured.

The molecular formula of this compound is C₁₁H₆ClNS. Based on the atomic masses of carbon, hydrogen, chlorine, nitrogen, and sulfur, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which the experimentally determined values are compared. A close agreement between the found and calculated percentages, typically within a narrow margin of ±0.4%, is considered strong evidence for the correct and pure composition of the synthesized compound. nih.gov

Table 2: Elemental Composition of this compound (C₁₁H₆ClNS)

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage (Calculated)
CarbonC12.01111132.12159.58%
HydrogenH1.00866.0482.73%
ChlorineCl35.453135.45315.99%
NitrogenN14.007114.0076.32%
SulfurS32.06132.0614.46%
Total 221.689 100.00%

The results from elemental analysis, in conjunction with spectroscopic data from techniques like NMR, IR, and mass spectrometry, provide a comprehensive characterization of the compound, confirming its identity and purity, which is essential for any further investigation into its properties and potential applications.

Structure Activity Relationship Sar Studies of Naphthothiazole Scaffolds in Research

Methodologies for Comprehensive SAR Elucidation

The elucidation of structure-activity relationships for naphthothiazole scaffolds employs a combination of synthetic, biological, and computational methodologies. A primary approach involves the synthesis of a series of analogues where specific parts of the molecule are systematically modified. These modifications can include altering substituents on the aromatic rings, changing the position of these substituents, or introducing different heterocyclic systems. mdpi.com

Once synthesized, these compounds undergo biological screening to assess their activity, such as antimicrobial or anticancer efficacy. mdpi.com The resulting data, which often includes metrics like the half-maximal inhibitory concentration (IC50), allows researchers to identify key structural features responsible for the observed biological effects. nih.gov

To complement these experimental techniques, computational methods are frequently used. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA), can generate reliable models that correlate the three-dimensional properties of the molecules with their biological activities. mdpi.com Molecular docking simulations are also employed to predict how these compounds bind to their biological targets, such as enzymes or DNA. nih.govresearchgate.net These in silico methods provide insights into the binding modes and affinities, helping to explain the experimental SAR data and guide the design of more potent and selective compounds. researchgate.net Kinetic analyses, using techniques like Lineweaver-Burk plots, are also performed to determine the mechanism of enzyme inhibition, such as whether it is competitive or non-competitive. nih.govresearchgate.net

Influence of Substituent Effects on Biological Research Activities

Substituents on the naphthothiazole backbone play a critical role in modulating the molecule's electronic properties, lipophilicity, and steric profile, which in turn significantly influences its interaction with biological targets.

The chloro group, as seen in 2-Chloronaphtho[2,3-d]thiazole, is a crucial substituent that often enhances biological activity. Its electron-withdrawing nature, through inductive effects, can influence the reactivity of the entire molecule. ajol.infoevitachem.com In various heterocyclic compounds, the presence and position of a chloro-substituent are known to significantly affect potency against microbial strains and cancer cells. For instance, in related chloroacetamide compounds, the chloro group is a key contributor to their biological activity and influences their interactions with molecular targets. The enhanced lipophilicity conferred by halogenated rings can facilitate penetration through bacterial membranes. Studies on related thiazole (B1198619) derivatives have shown that a para-chlorophenyl substitution can increase inhibitory activity against certain enzymes. nih.gov The reactivity of the chloro-substituent itself allows for further chemical modification through nucleophilic substitution, enabling the creation of new derivatives. evitachem.com

The biological activity of the naphthothiazole scaffold can be finely tuned by introducing a variety of other substituents and heterocyclic groups. The nature of these groups—whether they are electron-donating or electron-withdrawing—has a profound impact. For example, the presence of electron-withdrawing groups like a nitro (NO2) group can have a predominant effect on reactivity. ajol.info Conversely, electron-donating groups such as methyl (CH3) or N,N-dimethyl aniline (B41778) can also modulate activity. ajol.info

The introduction of different heterocyclic rings at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione (B78148) core has been shown to significantly affect antimicrobial properties. mdpi.comnih.gov Research indicates that incorporating a thiomorpholine (B91149) or a 4-methylpiperazine group can lead to potent activity against bacteria like S. aureus and MRSA, while morpholine (B109124) and piperidine (B6355638) groups may result in inactivity. mdpi.com Similarly, fusing a furan (B31954) or thiophene (B33073) ring to the naphthoquinone scaffold has been observed to increase anti-proliferative activity. mdpi.com The methylamino group at the 2-position has also been identified as a key feature for enhancing biological activity compared to unsubstituted analogues.

Substituent/GroupPositionObserved Effect on Biological ActivityReference(s)
Chloro VariesEnhances biological potency, contributes to lipophilicity.
Nitro (NO2) VariesStrong electron-withdrawing effect, influences reactivity. ajol.info
Methyl (CH3) VariesElectron-releasing, modulates activity. ajol.info
Thiomorpholine 2Potent antimicrobial activity against S. aureus and MRSA. mdpi.com
4-Methylpiperazine 2Potent antimicrobial activity against S. aureus and MRSA. mdpi.com
Morpholine 2No activity against Staphylococcus. mdpi.com
Piperidine 2No activity against Staphylococcus. mdpi.com
Furan/Thiophene Ring FusedIncreases anti-proliferative activity against colorectal cancer cells. mdpi.com
Methylamino (-NHCH3) 2Enhances biological activity compared to unsubstituted analogs.

Molecular Interactions with Biological Targets in Research Contexts

The biological effects of this compound and related compounds stem from their interactions with specific molecular targets within cells, primarily enzymes and nucleic acids.

The naphthothiazole scaffold is a common feature in compounds designed for enzyme inhibition. evitachem.com These molecules can disrupt the normal function of key enzymes, leading to effects like cell death in bacteria or the induction of apoptosis in cancer cells. For example, research on related chlorophenols demonstrates that they can strongly inhibit cytochrome P450 enzymes, which are critical for metabolism. nih.gov

The mechanism of inhibition can be either competitive, where the compound competes with the natural substrate for the enzyme's active site, or non-competitive, where it binds to a different site. nih.gov Studies on chlorophenols have shown both types of inhibition toward different CYP450 isoforms. nih.gov The selectivity of inhibition is a crucial factor, and it is largely determined by the specific substituents on the heterocyclic core. For instance, in a series of thiazole derivatives, compounds with a para-chlorophenyl substitution showed increased inhibitory activity for the α-amylase enzyme. nih.gov The potency of enzyme inhibition is often quantified by the IC50 value, with lower values indicating stronger inhibition. nih.gov

Target Enzyme ClassExample Inhibitor ClassInhibition MechanismResearch ContextReference(s)
Cytochrome P450 ChlorophenolsCompetitive & Non-competitiveDrug Metabolism Studies nih.gov
Bacterial Enzymes 2-(Methylthio)-beta-naphthothiazoleNot specifiedAntimicrobial Research
α-Amylase Thiazole derivativesNot specifiedAntidiabetic Research nih.gov
Urease IminothiazolinesNon-competitiveEnzyme Inhibition Studies researchgate.net

The planar, tricyclic ring system of naphthothiazoles makes them well-suited to interact with DNA, a key target in anticancer research. rhhz.netccspublishing.org.cn The primary mode of non-covalent interaction is intercalation, where the flat aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix. rhhz.netscispace.com This insertion distorts the DNA structure, which can interfere with critical cellular processes like DNA replication and transcription, ultimately leading to cell death. rhhz.net

Spectroscopic studies, including fluorescence, UV-vis, and circular dichroism, are used to confirm this binding mode. rhhz.netscispace.com A significant increase in the fluorescence intensity of some naphthothiazole dyes upon binding to DNA is a characteristic indicator of intercalation. scispace.com The affinity of this binding can be enhanced by the presence of side chains, such as an aminoalkyl group, which can act as a DNA groove binder or an external electrostatic binder. rhhz.netccspublishing.org.cn The consequences of this DNA interaction can be profound, including the inhibition of topoisomerase enzymes, which are responsible for managing DNA topology, and in some cases, the ability to cleave the DNA strands, particularly under photochemical conditions. rhhz.netnih.govekb.eg

Cellular Pathway Modulation: Apoptosis Induction and Cell Cycle Arrest Mechanisms

A significant focus of research on naphthothiazole derivatives has been their ability to modulate cellular pathways that control cell proliferation and survival, particularly in the context of cancer research. Many derivatives have been found to exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing the uncontrolled division of cancer cells. nih.govnih.gov

Apoptosis Induction

Apoptosis is a critical process for eliminating damaged or cancerous cells. Several studies have demonstrated that compounds featuring the thiazole-naphthalene core can trigger this process. The mechanism often involves either the intrinsic (mitochondrial) or extrinsic pathway. For example, a 3-nitrophenylthiazolyl derivative was found to induce intrinsic cellular apoptosis in breast cancer cells, a process confirmed by the depolarization of the mitochondrial membrane potential. mdpi.com The induction of apoptosis by these compounds is often confirmed by observing characteristic morphological changes in cells, such as chromatin condensation and nuclei fragmentation. nih.gov Furthermore, the expression levels of key apoptosis-regulating proteins are often altered. Studies on related heterocyclic compounds have shown an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. rhhz.netacs.org The activation of caspases, which are the executioner enzymes of apoptosis, is another hallmark of this process. waocp.orgfrontiersin.org

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a key strategy in cancer therapy. Naphthothiazole and related thiazole derivatives have been shown to halt the progression of the cell cycle, most commonly at the G2/M phase. polyu.edu.hknih.gov This arrest prevents the cells from entering mitosis, leading to an inhibition of proliferation and often subsequent apoptosis. nih.gov

The mechanism of cell cycle arrest frequently involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. researchgate.net For instance, some thiazole derivatives have been reported to inhibit CDK1 activity, a key regulator of the G2/M transition. nih.gov This inhibition leads to the accumulation of cells in the G2/M phase. nih.govnih.gov The arrest can also be mediated by the upregulation of CDK inhibitors like p21 and p27. researchgate.netnih.gov In some cases, cell cycle arrest has been observed in other phases; for example, a 7-chloroquinoline (B30040) derivative induced G0/G1 arrest in MCF-7 breast cancer cells, while a pyrazole (B372694) derivative caused arrest in the S phase. waocp.orgnih.gov

Compound/Derivative ClassCell LineKey Findings on Apoptosis & Cell Cycle ArrestReference
Thiazole-naphthalene derivative (5b)MCF-7Arrested cell cycle at G2/M phase and induced apoptosis. nih.gov
Thiazole scaffold derivativesVarious cancer cellsConfined viable cells in the G2/M phase and markedly inhibited in vitro CDK1 activity. nih.gov
Furano-1,2-naphthoquinone (FNQ)A549Exerted anti-proliferative activity with G2/M cell cycle arrest and apoptosis. Correlated with decreased cyclin A/B and Cdk1/2, and induction of p53, p21, and p27. researchgate.net
3-Nitrophenylthiazolyl derivative (4d)MDA-MB-231Induced cell cycle arrest at G1 and G2/M phases and promoted intrinsic cellular apoptosis. mdpi.com
Juglone-Bearing Thiopyrano[2,3-d]thiazolesHT-29Elevated ROS levels were associated with cell cycle arrest and apoptosis. nih.gov
Chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole derivativeJurkat, U251Induced apoptosis via a mitochondria-dependent pathway. nih.gov
2-Chloroadenosine (related chloro-compound)PC3Permanently stopped cell-cycle progression in the S-phase and induced apoptosis. nih.gov

Reactive Oxygen Species (ROS) Generation and its Research Implications

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. mdpi.com While they are natural byproducts of cellular metabolism, excessive levels of ROS lead to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death. nih.gov A growing body of research indicates that the anticancer activity of many naphthoquinone and related heterocyclic compounds is linked to their ability to generate ROS. mdpi.com

The chemical structure of naphthoquinones, which forms a part of the naphthothiazole-dione scaffold, is well-suited for redox cycling. Under physiological conditions, these compounds can accept electrons from reducing agents like NADPH, get reduced, and then transfer these electrons to molecular oxygen to generate superoxide radicals and other ROS. mdpi.com This catalytic cycle can produce a large amount of ROS, overwhelming the cell's antioxidant defenses and inducing oxidative stress.

Research on thiopyrano[2,3-d]thiazole derivatives, which are structurally similar to naphthothiazoles, has explicitly linked their biological effects to ROS production. nih.govnih.gov For example, juglone-bearing thiopyrano[2,3-d]thiazoles were found to increase the population of ROS-positive colorectal cancer cells by approximately tenfold. nih.gov This surge in ROS was directly associated with the observed cell cycle arrest and apoptosis, suggesting that ROS generation is a primary mechanism of action for these compounds. nih.gov Another study showed that a different thiopyrano[2,3-d]thiazole derivative induced the accumulation of superoxide radicals in human leukemia and glioblastoma cells, leading to DNA damage and apoptosis through a ROS-mediated mitochondrial pathway. nih.gov

The implication of these findings is significant. It suggests that the therapeutic potential of naphthothiazole derivatives may be particularly high in cancer cells, which often have a compromised redox balance and are more vulnerable to further oxidative stress than normal cells. frontiersin.org However, it is also noted in broader studies of ROS-generating compounds that a simple correlation between the amount of ROS generated and the level of cytotoxicity does not always exist, indicating that other factors are also at play. nih.gov Understanding the precise role of ROS in the activity of this compound and its analogues is a key area for ongoing research, with the potential to develop more selective and effective anticancer agents.

Compound/Derivative ClassCell Line/SystemKey Findings on ROS GenerationReference
1,4-Naphthoquinone (B94277) derivativesGeneral/PhysiologicalCatalyze electron transfer to generate ROS (superoxide anion, hydroxyl radicals, hydrogen peroxide). mdpi.com
Juglone-Bearing Thiopyrano[2,3-d]thiazoles (Les-6547, Les-6557)HT-29 (Colorectal Cancer)Increased ROS-positive cells ~10-fold, contributing to downstream effects like cell cycle arrest and apoptosis. nih.gov
Chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole derivativeJurkat (Leukemia), U251 (Glioblastoma)Induced accumulation of endogenous ROS (superoxide radicals), leading to DNA damage and apoptosis via a mitochondrial pathway. nih.gov
Pyrazole derivativesMDA-MB-468 (Breast Cancer)Triggered apoptosis through ROS production and caspase 3 activation. waocp.org
Podophyllotoxin (PTOX) derivativesHuman Lung Cancer CellsCan inhibit cell growth through induction of ROS production, alongside apoptosis and G2/M blockade. frontiersin.org

Computational Chemistry and Molecular Modeling in Naphthothiazole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of naphthothiazole compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of chemical properties can be derived.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. ijcce.ac.irresearchgate.net It has been successfully applied to study thiazole (B1198619) and naphthothiazole derivatives to gain mechanistic insights and perform conformational analysis. irb.hrresearchgate.net DFT calculations allow for the optimization of molecular geometries, providing information on bond lengths, bond angles, and dihedral angles of the most stable conformers. irb.hrresearchgate.net For instance, in a study of thieno-thiazolostilbenes, DFT calculations at the M062X/6-31G(d) level of theory were used to determine the most stable conformations of cis- and trans-isomers. irb.hr

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. ijcce.ac.ir

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

DescriptorFormulaDescription
Electronegativity (χ)χ = (I + A) / 2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance to change in electron distribution.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating high polarizability.
Electrophilicity Index (ω)ω = μ² / (2η)Measures the propensity of a species to accept electrons.

Where I = -EHOMO and A = -ELUMO, and μ is the chemical potential. ijcce.ac.ir

Computational methods are widely used to predict and interpret the spectroscopic data of organic molecules, including naphthothiazole derivatives. numberanalytics.com Techniques like DFT and its time-dependent extension (TD-DFT) can simulate various types of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). mdpi.comnumberanalytics.com

The prediction of NMR chemical shifts can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net These theoretical calculations are invaluable for confirming the regiochemistry and assigning signals in the experimental spectra of complex molecules like 5-chloronaphtho[1,2-d]thiazol-2-amine. google.com Similarly, IR vibrational frequencies can be calculated and compared with experimental data to identify characteristic functional groups. researchgate.net For example, the C=O stretching frequency in naphthothiazole derivatives is a key identifier in IR spectra.

TD-DFT calculations are particularly useful for predicting the electronic absorption spectra (UV-Vis) by calculating the electronic transitions between molecular orbitals. mdpi.com In a study on thiazole azo dyes, TD-DFT calculations successfully predicted the maximum absorption wavelengths (λmax), which were in good agreement with experimental values. mdpi.com This predictive capability is crucial for understanding the photophysical properties of new naphtho[2,3-d]thiazole-4,9-diones. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is extensively used in drug discovery to screen for potential inhibitors and to understand the molecular basis of their activity. bioinformation.netmdpi.comnih.gov For naphthothiazole derivatives, docking studies have provided crucial insights into their interactions with various biological targets. mdpi.comekb.eg

Molecular docking simulations reveal the specific binding modes of naphthothiazole derivatives within the active sites of enzymes and other biomolecules. irb.hrmdpi.combiointerfaceresearch.com These simulations can identify the key amino acid residues that interact with the ligand and the nature of these interactions. For example, docking studies of paracyclophanyl-thiazole hybrids with Cyclin-Dependent Kinase 1 (CDK1) showed that the naphthoquinone scaffold interacts specifically with the GLN137 residue. mdpi.com In another study, docking of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea (B33335) derivatives into the human adenosine (B11128) A2A receptor provided a detailed understanding of their binding interactions. bioinformation.net The analysis of these binding modes is essential for rationalizing the observed biological activity and for designing more potent and selective inhibitors. mdpi.com

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often represented by a scoring function that calculates a docking score or estimates the binding energy in kcal/mol. bioinformation.netmdpi.com While these scores are approximations, they are highly useful for ranking potential drug candidates. arxiv.orgnih.gov In a study on thiazole derivatives as CDK1 inhibitors, the calculated docking scores ranged from -8.6 to -9.5 kcal/mol, indicating good binding affinities. mdpi.com

The process of molecular recognition is governed by the complementarity of shape and chemical properties between the ligand and the binding site. vscht.cz Docking algorithms explore various conformations and orientations of the ligand within the binding pocket to find the one with the most favorable interaction energy, thus predicting the most likely binding mode. uah.es

Table 2: Example of Predicted Binding Affinities for Thiazole Derivatives

CompoundTarget EnzymeDocking Score (kcal/mol)Reference
Compound 3cCDK1-9.5 mdpi.com
Compound 3aCDK1-9.2 mdpi.com
Compound 3eCDK1-9.1 mdpi.com
Dinaciclib (Reference)CDK1-10.6 mdpi.com

This table illustrates the range of binding affinities predicted for a series of thiazole-based compounds against the CDK1 enzyme, as reported in a specific study. mdpi.com

The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. vscht.czfrontiersin.org Molecular docking and subsequent analysis can characterize these crucial interactions, which include:

Hydrogen Bonds: These are highly directional interactions between a hydrogen atom donor and an acceptor. researchgate.net Docking studies frequently identify key hydrogen bonds between the ligand and amino acid residues in the active site, which are critical for anchoring the ligand. mdpi.com

Pi-Stacking (π-π) Interactions: These occur between aromatic rings, such as the naphthalene (B1677914) moiety of the naphthothiazole core and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. mdpi.comresearchgate.net

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar surfaces to avoid contact with water and are significant for the binding of the largely aromatic naphthothiazole structure. mdpi.com

A study on crystalline naphthothiazoles highlighted how resonance-assisted hydrogen bonds and π-π stacking work together to modulate the properties of the material. acs.org In molecular docking, identifying these varied interactions is fundamental to understanding the structure-activity relationships and guiding the design of new, more effective molecules. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling for naphthothiazole derivatives aims to identify the key molecular features that govern their biological effects. These studies are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. While specific QSAR studies focusing exclusively on 2-Chloronaphtho[2,3-d]thiazole are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally related compounds, such as other substituted naphthothiazoles and thiazole-containing heterocycles. researchgate.netmdpi.com

2D-QSAR models are based on molecular descriptors that can be calculated from the two-dimensional representation of a molecule. These descriptors quantify various aspects of the molecular structure, such as topology, electronic properties, and physicochemical characteristics.

The development of a 2D-QSAR model for a series of compounds analogous to this compound would typically involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or cell proliferation) is compiled. This set is then divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of 2D descriptors are calculated for each molecule in the dataset. These can include topological indices (e.g., Balaban index, Wiener index), constitutional descriptors (e.g., molecular weight, number of heteroatoms), and electronic descriptors (e.g., partial charges). researchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a mathematical equation that correlates the descriptors with the biological activity. brieflands.com

Model Validation: The robustness and predictive power of the model are assessed using various validation techniques. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). External validation is performed by predicting the activity of the test set compounds, which were not used in model development. The predictive ability is quantified by the predictive r² (pred_r²) value. researchgate.net

For instance, a hypothetical 2D-QSAR study on a series of halogenated benzothiazoles might reveal the importance of specific descriptors as illustrated in the table below.

Descriptor ClassExample DescriptorPotential Influence on Activity
Topological Molecular Connectivity IndexRelates to the degree of branching and size of the molecule.
Electronic Dipole MomentInfluences interactions with polar residues in a biological target.
Physicochemical LogP (Octanol-Water Partition Coefficient)Describes the hydrophobicity of the molecule, affecting cell membrane permeability.
Constitutional Number of Halogen AtomsThe presence and number of halogens like chlorine can significantly impact electronic and steric properties.

A study on aryl thiazole derivatives identified the T_C_C_4 descriptor as a major contributor to their antimicrobial activity, highlighting the importance of specific atomic neighborhood counts in determining biological function. researchgate.net Another study on halogen- and amidino-substituted benzothiazoles found that 3D-MoRSE descriptors, which reflect the 3D distribution of atomic mass and polarizability, were crucial for modeling antiproliferative activity. mdpi.com

3D-QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.

The application of CoMFA to a series of naphthothiazole derivatives, including a compound like this compound, would proceed as follows:

Molecular Modeling and Alignment: The 3D structures of all molecules in the dataset are generated and optimized to their lowest energy conformation. A crucial step is the alignment of all molecules based on a common substructure or a pharmacophore model.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom (typically a sp³ carbon atom with a +1 charge) are calculated. These calculated energy values constitute the CoMFA fields.

PLS Analysis: Partial Least Squares (PLS) analysis is used to establish a linear relationship between the CoMFA field values (independent variables) and the biological activities (dependent variable). This results in a 3D-QSAR model.

Model Visualization: The results of the CoMFA are visualized as contour maps. These maps highlight regions in the 3D space around the molecules where modifications to the steric or electrostatic properties are predicted to increase or decrease the biological activity.

A study on naphtho[2,3-b]thiophene-4,9-dione analogs, which are structurally similar to naphthothiazoles, successfully employed CoMFA to generate a reliable model (r² = 0.99 and q² = 0.625). nih.gov The contour maps from such a study can provide valuable guidance for drug design.

Table of CoMFA Contour Map Interpretation:

Field TypeContour ColorInterpretation for ActivityImplication for this compound
Steric GreenFavorable for bulky groups. Indicates a region where adding a larger substituent may enhance activity.A larger substituent at a specific position on the naphthyl or thiazole ring could be beneficial.
Steric YellowUnfavorable for bulky groups. Suggests that steric hindrance in this region is detrimental to activity.The presence of the chloro group might be sterically disfavored if it falls within a yellow contour.
Electrostatic BlueFavorable for positive charges. Indicates a region where an electropositive group would be beneficial.Modifications that increase the positive electrostatic potential in this region could improve activity.
Electrostatic RedFavorable for negative charges. Suggests that an electronegative group or a group with high electron density is preferred.The electronegative chlorine atom at position 2 could contribute positively to activity if located within a red contour.

For example, in a CoMFA study of antifungal 1,2,4-triazole-thioether compounds, the presence of electron-withdrawing groups like chlorine at the 2-position of a benzene (B151609) ring was found to be favorable for higher activity. frontiersin.org Similarly, a 3D-QSAR study on thiazole derivatives as biofilm inhibitors showed that the CoMSIA model, a related technique, could effectively explain the inhibitory activity. physchemres.org

These computational approaches, while not yet specifically reported for this compound, provide a powerful framework for understanding its potential biological activities and for designing more potent and selective derivatives.

Applications of Naphthothiazole Scaffolds in Contemporary Chemical Science Research

Applications in Organic Material Science Research

Research into thiazole-containing compounds has highlighted their potential in organic materials due to their fascinating electronic and photophysical characteristics. kuey.net They have been investigated for use in creating fluorescent dyes and conductive polymers. kuey.net

Exploration of Optical and Electronic Properties in Advanced Materials

Specific experimental data on the optical and electronic properties of 2-Chloronaphtho[2,3-d]thiazole are not extensively documented. However, studies on related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives show that the extended π-conjugated system results in fluorescence in both solution and solid states. mdpi.comnih.gov The introduction of different substituents onto the naphthothiazole skeleton can lead to significant shifts in absorption and emission wavelengths. mdpi.comnih.gov For instance, certain derivatives exhibit orange-red fluorescence with emission maxima over 600 nm in polar solvents, demonstrating the tunability of the scaffold's photophysical properties. mdpi.comnih.gov

Modulation of Charge Transport in Angular Naphthothiazoles through Crystal Engineering

There is no specific information available regarding the modulation of charge transport or crystal engineering studies focused on this compound.

Development of Fluorescent Dyes and Probes for Biological Research Applications

The thiazole (B1198619) orange (TO) family of dyes, which are structurally related to naphthothiazoles, are well-known for their use as fluorogenic DNA binders. nih.govbeilstein-journals.org These dyes typically exhibit low fluorescence in solution but become highly fluorescent upon binding to nucleic acids. nih.govnih.gov

DNA Detection and Staining Mechanisms in Research Settings

While there are no specific studies detailing the use of this compound for DNA detection, the mechanism for related thiazole orange dyes is well-understood. The fluorescence enhancement occurs because the rotation around the methine bridge connecting the heterocyclic systems is restricted upon intercalation between DNA base pairs. nih.gov This property makes them valuable as nucleic acid stains in bioanalytical research. nih.gov Analogues containing halogens have been synthesized and studied, showing that their absorption bands are in the 509–519 nm range and they become strongly fluorescent upon binding to dsDNA. nih.govnih.gov

Naphthothiazoles as Chemical Probes and Tools for Mechanistic Biology Research

Chemical probes are essential for exploring biological systems. researchgate.net While the broader class of thiazole-containing compounds has been developed for such purposes, there is no specific research available on the application of this compound as a chemical probe for mechanistic biology. A study on a combination probe of thiazole orange and carboplatin (B1684641) demonstrated its utility in monitoring triplex DNA formation and enhancing targeted DNA crosslinking. rsc.org

Scaffold Development in Medicinal Chemistry Research

The naphthothiazole scaffold is a point of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. evitachem.com The core structure is found in compounds with potential anti-inflammatory, anticancer, and antibacterial properties. mdpi.com

Research on related structures suggests the potential of this chemical family. For example, a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, which bear some structural resemblance, have shown promising activity against various cell lines and pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis. nih.gov Similarly, certain naphtho[2,3-d]thiazole-4,9-dione derivatives have been found to possess potent antimicrobial activity against Staphylococcus aureus and MRSA. mdpi.com Juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to induce apoptosis in colorectal adenocarcinoma cells. mdpi.com These findings underscore the potential of the broader naphthothiazole scaffold in developing new therapeutic agents, although specific studies on this compound are lacking.

Design and Synthesis of Naphthothiazole-Based Molecular Frameworks

The design of naphthothiazole-based molecules is often driven by the pursuit of new therapeutic agents or materials with specific photophysical properties. mdpi.com The rigid, planar structure of the naphthothiazole core is a desirable feature for creating compounds that can intercalate with DNA or interact with protein binding sites. ontosight.ai The strategic placement of substituents on this scaffold is crucial for tuning the molecule's biological activity and physicochemical properties.

The synthesis of the naphtho[2,3-d]thiazole (B11907443) core can be achieved through several established chemical routes. One common method involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂) to yield 2,3-dihydronaphtho[2,3-d] mdpi.comCurrent time information in Bangalore, IN.thiazole-4,9-diones. beilstein-journals.org Another approach is the multicomponent tandem cyclization/aromatization reaction, which can utilize simpler starting materials like α-tetralones. nih.gov

A specific method for creating chlorinated naphthothiazole derivatives involves the amination of polychlorinated naphthoquinones, followed by a ring-closure reaction to form the thiazole ring. For instance, Chloronaphtho[2,3-d]thiazole-4,9-diones have been synthesized from 2,3,5- or 2,3,6-trichloro-1,4-naphthoquinones. researchgate.net While a direct synthesis for this compound is not extensively detailed in the literature, a plausible route could involve the use of starting materials like 2-amino-3-chloronaphthalene-1,4-dione. evitachem.com

A key synthetic strategy in this field is the creation of versatile intermediates that can be easily modified. A pertinent example is the synthesis of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione, which serves as a precursor for introducing a wide variety of functional groups at the 2-position. mdpi.com This intermediate is prepared from 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione via oxidation. mdpi.com The resulting methylsulfinyl group is an excellent leaving group, allowing for nucleophilic substitution reactions with various amines. mdpi.comnih.gov

Table 1: Synthesis of 2-Substituted Naphtho[2,3-d]thiazole-4,9-dione Derivatives

Starting Material Reagent (Amine) Resulting Compound Yield (%)
2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione Benzylamine N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide 61
2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione Morpholine (B109124) 2-morpholinonaphtho[2,3-d]thiazole-4,9-dione 70
2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione Thiomorpholine (B91149) 2-thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione 60
2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione Piperidine (B6355638) 2-(piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione 70
2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione 4-methylpiperazine 2-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione 68

Data sourced from a 2024 study on fluorescent naphtho[2,3-d]thiazole-4,9-diones. mdpi.comnih.gov

Role in the Discovery and Optimization of Heterocyclic Compounds for Research

The process of lead optimization in drug discovery involves refining a promising molecule (a "lead compound") to improve its efficacy, selectivity, and other pharmacological parameters. patsnap.compreprints.org Heterocyclic scaffolds like naphthothiazole are instrumental in this process. nih.gov The ability to systematically modify the scaffold allows medicinal chemists to explore the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. nih.gov

The this compound compound is a prime example of a molecule designed for this purpose. The chlorine atom at the 2-position acts as a reactive site, analogous to the methylsulfinyl group in the example above. It can be displaced by various nucleophiles (such as amines, thiols, or alcohols) in substitution reactions. This enables the rapid generation of a library of diverse analogues from a single, common intermediate. Each new analogue can then be tested to see how the modification affects its interaction with a biological target.

The research into derivatives of naphtho[2,3-d]thiazole-4,9-dione illustrates this principle effectively. By reacting the 2-(methylsulfinyl) intermediate with a series of nitrogen-containing heterocycles, researchers were able to synthesize a range of new compounds. mdpi.comnih.gov Subsequent testing of these compounds revealed that the introduction of thiomorpholine and 4-methylpiperazine groups resulted in potent antimicrobial activity against Staphylococcus species. mdpi.com This demonstrates how the naphthothiazole framework serves as a foundational structure for the discovery and optimization of new bioactive agents.

This optimization process is not limited to biological activity. The same modifications can influence the photophysical properties of the molecules. The addition of different nitrogen-containing heterocycles to the naphtho[2,3-d]thiazole-4,9-dione core led to significant shifts in their fluorescence emission, creating novel fluorescent dyes. mdpi.com This dual-purpose optimization highlights the versatility of the naphthothiazole scaffold in developing new molecules for diverse research applications, from medicine to materials science.

Table 2: Research Findings on Optimized Naphthothiazole Derivatives

Compound Key Structural Feature Observed Property/Activity Research Area
2-thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione Thiomorpholine at C2-position Potent antimicrobial activity against S. aureus and MRSA Antimicrobial Discovery
2-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione 4-methylpiperazine at C2-position Potent antimicrobial activity against S. aureus and MRSA Antimicrobial Discovery
2-morpholinonaphtho[2,3-d]thiazole-4,9-dione Morpholine at C2-position Orange-red fluorescence with emission maxima >600 nm in polar solvents Materials Science (Fluorescent Dyes)

Data derived from research on the functionalization of the naphtho[2,3-d]thiazole-4,9-dione scaffold. mdpi.comnih.gov

Emerging Research Directions and Future Perspectives for 2 Chloronaphtho 2,3 D Thiazole

Innovation in Green Chemistry Approaches for Sustainable Naphthothiazole Synthesis

The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods for heterocyclic compounds, including thiazoles. bepls.com Future efforts in the synthesis of 2-Chloronaphtho[2,3-d]thiazole are expected to move away from traditional methods that often rely on harsh conditions and hazardous solvents. Innovations are anticipated in the adoption of green chemistry principles, which have been successfully applied to other thiazole (B1198619) derivatives.

Key green approaches applicable to naphthothiazole synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, enhancing efficiency and reducing waste. nih.gov The development of a one-pot MCR for this compound would represent a significant advancement.

Green Solvents and Catalysts: Research is moving towards the use of water, polyethylene (B3416737) glycol (PEG), or 2,2,2-trifluoroethanol (B45653) as reaction media, replacing volatile organic compounds. bepls.comresearchgate.net Furthermore, the use of reusable, heterogeneous catalysts, such as silica-supported acids or cross-linked chitosan (B1678972) hydrogels, offers a pathway to more sustainable processes. bepls.commdpi.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are being explored as methods to accelerate reaction times and improve yields under milder conditions, minimizing energy consumption. bepls.comresearchgate.net

Green Chemistry TechniquePotential Advantage for Naphthothiazole SynthesisRepresentative Literature (on related thiazoles)
One-Pot Multicomponent ReactionsIncreased atom economy, reduced reaction time, simplified purification. nih.gov
Ultrasonic IrradiationAccelerated reaction rates at lower temperatures, improved yields. bepls.comresearchgate.net
Recyclable Heterogeneous CatalystsSimplified catalyst recovery and reuse, reduced waste streams. nih.govmdpi.com
Water as a Green SolventNon-toxic, inexpensive, and environmentally safe reaction medium. bepls.com

Unveiling Novel Reactivity and Transformation Pathways

Beyond its synthesis, the utility of this compound is defined by its chemical reactivity and its potential as a building block for more complex molecules. The chlorine atom at the 2-position is a key functional handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., amines, thiols, alkoxides).

Future research will likely focus on exploring less conventional transformations. Studies on related fused thiazole systems have revealed intriguing reactivity patterns, such as novel ring contraction and fusion reactions. beilstein-journals.orgnih.gov For instance, derivatives of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] have been shown to undergo base-catalyzed ring contraction to form carbazole-diones. beilstein-journals.orgnih.gov Another interesting transformation is the conversion of a methylene (B1212753) group adjacent to the thiazole nitrogen into a thioketone (C=S) using sulfur monochloride. beilstein-journals.org Investigating analogous reactions for the naphthothiazole system could unlock new molecular scaffolds. Furthermore, drawing inspiration from benzothiazole (B30560) chemistry, CuI-catalyzed oxidative cyclization could be a promising route to construct even more complex, fused heterocyclic systems. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and predicting new reactivity. For novel reactions involving fused thiazoles, such as the aforementioned ring contractions or conversions to thiones, researchers have proposed plausible mechanisms. beilstein-journals.org These often involve complex intermediates and rearrangements that warrant detailed investigation. For example, the mechanism for thioketone formation is thought to proceed through the addition of a sulfur-monochloride-base complex to an activated methylene group. beilstein-journals.org Similarly, the formation of pyrano[2,3-d]thiazoles is understood to occur via an initial Michael addition, followed by an intramolecular cyclization. researchgate.net

Future studies on this compound will likely employ a combination of experimental techniques (e.g., kinetic studies, trapping of intermediates) and computational chemistry (e.g., Density Functional Theory calculations) to elucidate the precise pathways of its transformations. This molecular-level insight is essential for controlling reaction outcomes and designing more efficient synthetic routes.

Rational Design of Next-Generation Naphthothiazole Architectures for Targeted Research Areas

The principle of rational design—purposefully creating molecules for specific functions—is a cornerstone of modern drug discovery and materials science. This approach is highly applicable to the naphthothiazole scaffold. By systematically modifying the structure of this compound, researchers can tune its electronic, steric, and physicochemical properties for targeted applications.

Computational tools are central to this effort. Molecular docking , for example, allows researchers to predict how a molecule will bind to the active site of a biological target, such as an enzyme. nih.gov This in silico approach was used effectively in the design of 1,3-thiazole derivatives as potential agents against Chagas disease. nih.govQuantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. nih.gov By developing mathematical models that correlate structural features with biological activity, QSAR can guide the design of new derivatives with enhanced potency. nih.govresearchgate.net Such studies on thiazoles have shown that electrostatic effects can be dominant in determining binding affinities. researchgate.net Applying these rational design strategies to the this compound core will enable the development of next-generation compounds for specific biological or material science targets.

Integration of High-Throughput Screening and Computational Methods for Accelerated Discovery

The discovery of new applications for any chemical scaffold can be significantly accelerated by modern screening technologies. High-Throughput Screening (HTS) utilizes automated robotics to test vast libraries of compounds against a multitude of biological or material targets in a short period. ewadirect.com HTS platforms can screen up to 150,000 compounds per week using various assay formats, including biochemical and cell-based assays in 96, 384, or 1536-well plates. pharmaron.com

The process for discovering new activities for naphthothiazole derivatives would involve:

Library Synthesis: Creating a diverse library of compounds derived from this compound.

Virtual Screening: Using computational models to perform a preliminary screening of the virtual library, predicting which compounds are most likely to be active against a specific target. ewadirect.com This reduces costs and focuses experimental efforts.

Experimental HTS: Subjecting the most promising candidates, or the entire library, to automated experimental screening to identify "hits." nih.gov

Hit-to-Lead Optimization: Applying medicinal chemistry principles to modify the structure of the initial hits to improve their potency and other properties.

Publicly available databases like PubChem now house enormous amounts of HTS data, providing a valuable resource for toxicological and mechanistic insights into how different chemical classes interact with biological targets. springernature.com

HTS TechnologyRole in Discovery PipelineKey Metrics/Formats
Virtual ScreeningRapidly prioritizes compounds from large virtual libraries for synthesis and testing.Binding affinity prediction, ADMET property prediction.
Biochemical AssaysMeasures the effect of a compound on a purified target, like an enzyme.Fluorescence, Luminescence, HTRF, AlphaLISA. pharmaron.com
Cell-Based AssaysMeasures the effect of a compound on whole cells, providing more physiologically relevant data.Phenotypic readouts, High-content imaging, Reporter signals. pharmaron.com
High-Content ImagingAutomated microscopy and image analysis to quantify cellular changes.Morphological changes, protein localization. pharmaron.com

Exploration of Naphthothiazole Conjugates and Hybrid Molecules in Academic Research

A powerful strategy in chemical biology and drug discovery is molecular hybridization , which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach can lead to compounds with novel or enhanced activities, improved selectivity, or the ability to interact with multiple biological targets simultaneously.

The this compound scaffold is an ideal candidate for inclusion in hybrid molecule design. A particularly effective method for creating such conjugates is "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker. nih.gov Researchers have successfully created triazole-thiazole hybrids with significant biological activity. nih.gov Future academic research could explore the synthesis of conjugates where the this compound moiety is linked to other bioactive heterocycles, natural products, or targeting ligands. nih.gov This exploration into novel chemical space could reveal unforeseen applications and structure-activity relationships, further cementing the importance of the naphthothiazole core in scientific research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloronaphtho[2,3-d]thiazole?

  • Methodological Answer : Synthesis typically involves cyclization or fusion reactions. For example, fused thiazoles can be prepared via fusion reactions using sulfur-containing precursors under reflux conditions. A representative method involves reacting anthraquinone derivatives with sulfur reagents (e.g., Lawesson’s reagent) in chlorobenzene at 115°C for 3 hours, yielding thiazole-2-thiones with moderate yields (~67%) . Alternative routes include Gewald’s thiophene synthesis , where malononitrile or ethyl cyanoacetate reacts with ketones in the presence of elemental sulfur to form thiophene-fused thiazoles . Key solvents include DMSO and ethanol, with glacial acetic acid as a catalyst .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques :

  • ¹H/¹³C NMR : Characteristic signals for aromatic protons (δ 6.5–8.5 ppm) and thiocarbonyl groups (e.g., δ 165–170 ppm for C=S) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Provides definitive proof of regiochemistry and bond lengths in crystalline derivatives .

Q. What are the key physicochemical properties of this compound?

  • Answer : While direct data for this compound is limited, analogues like 2-Methylthieno[2,3-d]thiazole exhibit:

  • Boiling Point : 96–98°C
  • Density : 1.385 g/cm³
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, ethanol) .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity and bioactivity?

  • Methodological Answer : The chlorine atom enhances electrophilic substitution reactivity at the 2-position, facilitating functionalization (e.g., Suzuki couplings). It also increases lipophilicity , improving membrane permeability in biological assays. In conjugates with lectins, chlorine-containing thiazoles show a ~2.5-fold increase in inhibitory effects against leukemia cells compared to non-halogenated analogues . Computational studies (e.g., SwissADME) predict improved metabolic stability due to reduced cytochrome P450 interactions .

Q. What strategies optimize this compound derivatives for antitumor applications?

  • Methodological Answer :

  • Conjugation with targeting moieties : Immobilizing the compound on lectins (e.g., Pisum sativum agglutinin) via aldehyde-amine coupling (pH 9.0) enhances cellular uptake and delays drug release, maximizing efficacy .
  • Structural modification : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position improves DNA intercalation potency .
  • In silico screening : Tools like ProTox II predict toxicity profiles and guide scaffold optimization .

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values) often arise from differences in assay conditions (e.g., cell lines, incubation times). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can identify binding mode variations across targets. For example, chlorine’s steric effects may disrupt hydrogen bonding in some kinase assays but enhance hydrophobic interactions in others .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.